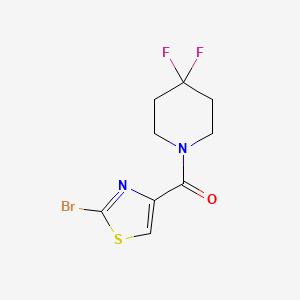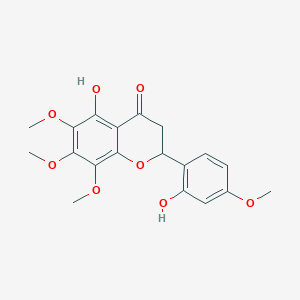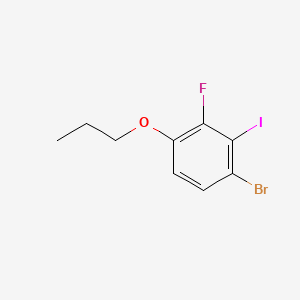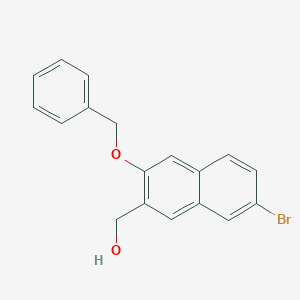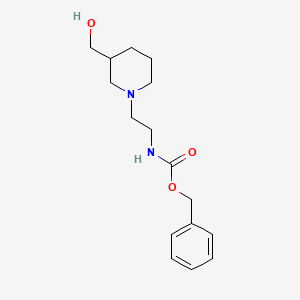
4-Iodo-3-(trifluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8F3I. It is a biphenyl derivative where one of the phenyl rings is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For instance, 4-iodobenzotrifluoride can be coupled with phenylboronic acid under these conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-3-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the compound in oxidation and reduction reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, DMF (dimethylformamide), and THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biphenyl derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
4-Iodo-3-(trifluoromethyl)biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Pharmaceutical Research:
Mécanisme D'action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)biphenyl in various applications depends on its chemical structure. The iodine atom and trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. For example, in coupling reactions, the iodine atom can facilitate the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps involving palladium catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Iodobenzotrifluoride
- 4-Iodo-3-(trifluoromethyl)benzoic acid
Uniqueness
4-Iodo-3-(trifluoromethyl)biphenyl is unique due to the specific positioning of the iodine and trifluoromethyl groups on the biphenyl structure. This arrangement can influence the compound’s reactivity and properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C13H8F3I |
|---|---|
Poids moléculaire |
348.10 g/mol |
Nom IUPAC |
1-iodo-4-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3I/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
FDLAWTXIGNJEGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


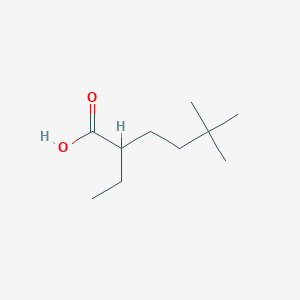
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)

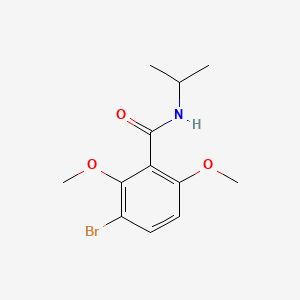
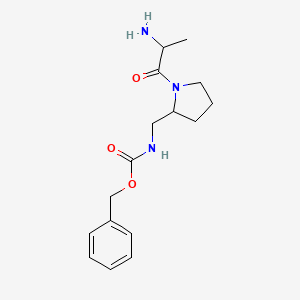

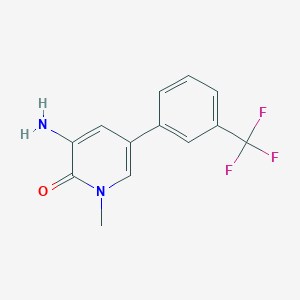
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
